11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one
Description
Historical Development and Discovery
The historical trajectory of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one traces its origins to the broader development of dibenzazepine chemistry, which emerged as researchers sought to expand the repertoire of seven-membered heterocyclic compounds. The synthesis of dibenzazepinone derivatives was originally reported through Stollé cyclization methodology, involving the treatment of 2-chloroacetyl derivatives of 2-phenylaniline with aluminum chloride at elevated temperatures. However, early synthetic efforts faced significant challenges, with researchers initially misassigning structural identities and encountering substantial difficulties in product isolation and purification.
The refinement of synthetic approaches to dibenzazepinone structures occurred through incremental advances in organic methodology. Alternative synthetic routes have been developed, including palladium-catalyzed borylation-Suzuki reaction sequences that achieved improved yields compared to earlier methods. The evolution of these synthetic strategies reflects the persistent interest in this class of compounds and the recognition of their potential value in medicinal chemistry applications. The specific development of chlorinated derivatives like this compound emerged from efforts to introduce halogen substitution patterns that could modify biological activity and chemical reactivity profiles.
The contemporary understanding of this compound's significance has been enhanced by advances in analytical chemistry and structural characterization techniques. Modern computational methods have provided detailed insights into the three-dimensional structure and electronic properties of the molecule, facilitating its identification and classification within chemical databases. The compound has been assigned the Chemical Abstracts Service registry number 723-86-4, providing a unique identifier that enables consistent referencing across scientific literature and regulatory documentation.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established conventions for heterocyclic organic compounds, incorporating multiple descriptive elements that precisely define its molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 11-chloro-5,11-dihydrobenzo[c]benzazepin-6-one, which systematically describes the core structural features. This naming convention begins with the position and identity of the halogen substituent, followed by the saturation state of specific ring positions, and concludes with the heterocyclic framework designation.
The compound exhibits several alternative nomenclature systems that reflect different approaches to describing its structural complexity. Among the documented synonyms are 11-chloro-6-oxo-5,11-dihydro-6H-dibenz azepine and variations that emphasize different aspects of the molecular architecture. The Chemical Identifier codes provide additional systematic descriptors, including the Simplified Molecular Input Line Entry System representation: C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl, which encodes the complete structural information in a linear format.
Table 1: Nomenclature and Identification Codes for this compound
The systematic naming convention also encompasses the stereochemical considerations inherent in the molecular structure. The compound's designation includes specific numbering that corresponds to the positions of functional groups and substituents within the fused ring system. This precise nomenclature system enables unambiguous identification and facilitates communication among researchers working with related chemical structures.
Position in the Dibenzazepine Family of Compounds
The dibenzazepine family represents a significant class of heterocyclic compounds characterized by two benzene rings fused to a seven-membered azepine ring system. Dibenzazepine, also known as iminostilbene, serves as the parent structure for numerous pharmaceutically active compounds, including carbamazepine, oxcarbazepine, and depramine. The structural framework of these compounds provides a versatile scaffold that accommodates various substitution patterns, leading to diverse biological activities and therapeutic applications.
This compound occupies a distinctive position within this family due to its specific substitution pattern and oxidation state. The presence of the ketone functional group at position 6 distinguishes it from many other dibenzazepine derivatives, while the chlorine substituent at position 11 introduces additional electronic and steric effects. This combination of structural features creates a unique chemical entity that exhibits properties distinct from both the parent dibenzazepine structure and other common derivatives.
The compound's relationship to other family members can be understood through comparative structural analysis. Unlike some dibenzazepine derivatives that maintain fully aromatic character, the presence of the saturated carbon centers at positions 5 and 11 introduces conformational flexibility that may influence biological activity. The ketone functionality provides opportunities for hydrogen bonding interactions and serves as a potential site for further chemical modification through reduction or substitution reactions.
Table 2: Structural Comparison within the Dibenzazepine Family
| Compound | Substitution Pattern | Functional Groups | Molecular Formula |
|---|---|---|---|
| Dibenzazepine | Unsubstituted parent | None | C14H11N |
| This compound | 11-Chloro, 6-ketone | Ketone, halogen | C14H10ClNO |
| 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one | 5-Methyl, 10-ketone | Ketone, alkyl | C15H13NO |
| 6H-Dibenz[b,e]azepin-6-one,5,11-dihydro | Unsubstituted | Ketone | C14H11NO |
The classification of this compound within the dibenzazepine family also considers its potential synthetic utility as an intermediate for accessing other family members. The reactive sites present in the molecule, particularly the ketone and the activated aromatic positions, provide opportunities for chemical transformations that could lead to structurally related compounds with modified properties.
Structural Relationship to Tricyclic Scaffold Systems
The structural architecture of this compound exemplifies the characteristic features of tricyclic scaffold systems, which have played a fundamental role in medicinal chemistry and drug discovery. Tricyclic frameworks, consisting of three fused ring systems, provide rigid molecular architectures that can precisely position functional groups in three-dimensional space, thereby enabling specific interactions with biological targets. The dibenzazepine core of this compound represents a classical example of such tricyclic organization.
The relationship between this compound and other tricyclic scaffold systems can be analyzed through consideration of ring size, heteroatom positioning, and substitution patterns. The seven-membered central ring distinguishes dibenzazepines from related tricyclic systems such as dibenzothiazepines and dibenzoxepines, which incorporate sulfur and oxygen heteroatoms respectively. This structural variation influences conformational preferences, electronic properties, and potential biological activities.
The tricyclic nature of the dibenzazepine scaffold provides inherent structural rigidity that constrains molecular conformations while maintaining sufficient flexibility to accommodate binding to diverse biological targets. The presence of the nitrogen heteroatom in the central seven-membered ring introduces basicity and hydrogen bonding capability, characteristics that are frequently associated with biological activity in tricyclic pharmaceuticals. The specific positioning of the chlorine substituent and ketone functional group in this compound creates additional opportunities for intermolecular interactions.
Comparative analysis with established tricyclic antidepressants reveals structural similarities that suggest potential therapeutic relevance. For example, dibenzepin, a tricyclic antidepressant widely used in Europe, shares the dibenzazepine core structure while differing in specific substitution patterns. The structural relationship between these compounds demonstrates how modifications to tricyclic scaffolds can modulate pharmacological properties while maintaining the fundamental architectural features that confer biological activity.
The electronic characteristics of the tricyclic system in this compound are influenced by the extended conjugation across the fused aromatic rings and the electron-withdrawing effects of both the ketone and chlorine substituents. This electronic structure affects molecular properties such as lipophilicity, polarizability, and reactivity, which ultimately influence both chemical behavior and potential biological interactions. The planar aromatic regions facilitate pi-pi stacking interactions, while the three-dimensional character of the overall structure enables complementary binding to protein binding sites.
Properties
IUPAC Name |
11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYCHJINBDOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Prerequisites
Molecular Framework and Functional Group Analysis
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one (C₁₄H₁₀ClNO, MW 243.69 g/mol) features a bicyclic system comprising two benzene rings fused to a seven-membered azepinone core. Critical functional elements include:
Chlorine atom at position 11, introduced via electrophilic aromatic substitution or late-stage chlorination, which enhances molecular polarity (calculated logP = 3.12) and influences pharmacological binding profiles.
Ketone group at position 6, formed through oxidative cyclization or nucleophilic acyl substitution, serving as a hydrogen bond acceptor in molecular recognition.
Planar aromatic system (dihedral angle <10° between benzene rings), enabling π-stacking interactions critical for solid-state packing (density 1.35 g/cm³).
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Palladium-Catalyzed Intramolecular Heck Cyclization
The Thieme Connect protocol () provides a robust pathway via Pd(0)-mediated intramolecular coupling:
Step 1: Preparation of bromo-precursor 4a (2-bromo-N-(2-vinylphenyl)benzamide) through amide coupling of 2-vinylaniline with 2-bromobenzoyl chloride (82% yield, CH₂Cl₂, 0°C).
Step 2: Cyclization using Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ in DMAc at 120°C for 18 hours, achieving 73% isolated yield of dibenzo[b,e]azepin-6-one core.
Step 3: Electrophilic chlorination with Cl₂ gas in acetic acid at 40°C for 6 hours, introducing the 11-chloro substituent (89% yield, regioselectivity >95%).
Friedel-Crafts Acylation Route
The MDPI-reported method () enables azepinone formation through acid-catalyzed cyclization:
Substrate Synthesis: N-Cbz-protected amino acid derivative 1b (0.29 mmol) reacts with thionyl chloride (573 μL, 0.5 M) under reflux to generate acyl chloride intermediate.
Cyclization: Treatment with AlCl₃ (153 mg, 1.15 mmol) in CH₂Cl₂ at -78°C → 0°C gradient over 2 hours, yielding 74% of 4-methyl intermediate 6 .
Advanced Functionalization Techniques
Late-Stage Chlorination Strategies
Electrophilic Pathway:
Cl₂ gas bubbling in HOAc (0.5 M, 40°C, 6 h) with FeCl₃ catalyst (0.1 eq.) provides cost-effective chlorination (material cost $23/mol).
Radical-Mediated Method:
Using NCS (1.2 eq.) and AIBN (0.1 eq.) in CCl₄ under 300W Hg lamp irradiation achieves 91% yield but requires specialized UV equipment.
Protecting Group Strategies
N-Boc Protection:
tert-Butoxycarbonyl group introduced via (Boc)₂O (1.5 eq.) in THF/water (3:1), removed with TFA/CH₂Cl₂ (1:4) post-cyclization.
Silyl Ethers:
TBS protection of ketone oxygen using TBSCl (1.1 eq.) and imidazole (2 eq.) in DMF, stable up to 150°C during high-temperature steps.
Analytical Characterization
Process Optimization Challenges
Byproduct Formation:
Over-chlorination at position 9 occurs when Cl₂ stoichiometry exceeds 1.05 eq., requiring real-time UV monitoring at 280 nm.
Solvent Selection:
DMAc enables higher Pd catalyst solubility vs DMF but complicates recycling (boiling point 165°C vs 153°C).
Energy Efficiency:
Microwave-assisted cyclization (150W, 100°C) reduces reaction time from 18 h → 45 min but increases CAPEX by 30%.
Emerging Methodologies
Photoredox Catalysis
Ru(bpy)₃²⁺-mediated C-H chlorination using NaCl under blue LED (450 nm) demonstrates 78% yield, avoiding gaseous Cl₂.
Biocatalytic Approaches
Engineered P450BM3 mutants (A82F/F87V) achieve 63% conversion in aqueous buffer (pH 7.4, 37°C), though productivity remains <1 g/L/day.
Chemical Reactions Analysis
Types of Reactions: 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted dibenzoazepines .
Scientific Research Applications
Fields of Application
- Organic Chemistry The compound is relevant in the synthesis of seven-membered heterocycles like azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines. It can be synthesized with CsF at 90 °C. These syntheses aim to expand organic synthesis methods and create new libraries of azepines and related compounds, potentially revealing unique pharmacological properties for new drug discovery.
- Medicinal Chemistry 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is potentially involved in synthesizing antidepressant molecules through metal-catalyzed procedures.
- Pharmaceutical Chemistry It serves as an intermediate for preparing pharmaceutical actives and fine chemicals. The specific applications and experimental procedures depend on the pharmaceutical active or fine chemical being synthesized.
Reactivity
The reactivity of this compound is attributed to its functional groups, making it a versatile intermediate in organic synthesis.
Potential Applications
This compound has potential applications in various fields. Studies suggest that compounds related to dibenzoazepines exhibit various biological activities. The synthesis of this compound typically involves multi-step organic reactions, highlighting its synthetic accessibility for research and pharmaceutical applications.
Compound Comparison
The presence of chlorine at the 11th position and the specific dibenzo framework distinguishes this compound from similar compounds, potentially enhancing its biological activity and therapeutic profile.
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one | Lacks chlorine; basic dibenzoazepine structure | Antidepressant | No halogen substituent |
| 2-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | Chlorine at position 2 instead of 11 | Similar antidepressant effects | Different chlorine position |
| 3-Chloro-10H-dibenz[b,f]azepine | Different azepine structure; chlorine at position 3 | Antipsychotic properties | Different core structure |
Mechanism of Action
The mechanism of action of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- A fused dibenzazepine core with a seven-membered azepinone ring.
- Electrophilic chloro substituent at position 11, enhancing reactivity for further functionalization (e.g., nucleophilic substitution) .
- Planar aromatic system enabling π-π interactions in receptor binding .
Comparison with Similar Compounds
The structural and functional diversity of dibenzoazepinones and related heterocycles is summarized below, highlighting key differences in synthesis, physicochemical properties, and applications.
Table 1: Comparative Analysis of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one and Analogues
Structural and Electronic Modifications
- Heteroatom Substitution: Replacing the azepinone nitrogen with oxygen (e.g., dibenzo[b,e]oxepin derivatives) alters conjugation and stability. Oxepin analogues exhibit redshifted absorption spectra due to extended π-systems but are prone to acid-catalyzed degradation .
- Substituent Effects :
Biological Activity
11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure:
The compound belongs to the dibenzoazepine family, characterized by a unique arrangement of benzene rings fused to a seven-membered nitrogen-containing ring. The presence of chlorine at the 11th position enhances its reactivity and biological activity.
Synthesis:
The synthesis typically involves chlorination of dibenzo[b,e]azepin-6-one using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity for the chlorine atom at the 11th position.
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity:
The compound has been investigated for its anticancer properties. A study highlighted its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its ability to modulate gene expression related to cell cycle regulation and apoptosis. Specifically, derivatives of this compound showed increased histone acetylation in brain tissue, correlating with improved cognitive function in models of vascular cognitive impairment .
Mechanism of Action:
The mechanism involves binding to specific molecular targets within cells, altering enzymatic activities and signaling pathways. This interaction can lead to apoptosis in cancer cells and modulation of inflammatory responses .
Case Studies
-
Vascular Cognitive Impairment:
A study involving chronic cerebral hypoperfusion models demonstrated that derivatives of this compound improved cerebral blood flow and cognitive function. The compound was shown to increase levels of histone acetylation in critical brain regions, indicating its potential as a therapeutic agent for neurodegenerative diseases . -
Antimicrobial Efficacy:
In another study, the compound was tested against various pathogens, showing significant antibacterial effects. The results suggest it could serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Effective HDAC inhibitor |
| 3-Chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | Similar | Limited data on biological activity | Less studied |
| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | Similar | Antidepressant properties | Different therapeutic focus |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation/acylation, leveraging electrophilic aromatic substitution to form the dibenzazepine core. Key steps include cyclization under acidic conditions and halogenation using chlorinating agents like POCl₃. Temperature control (e.g., maintaining -10°C for intermediate stability) and solvent selection (e.g., dichloromethane for solubility) are critical for yield optimization . Purity can be enhanced via recrystallization or column chromatography, monitored by TLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral features interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-Cl vibrations at 550–850 cm⁻¹ .
- ¹H/¹³C NMR : The chloro substituent deshields neighboring protons, causing distinct splitting patterns (e.g., aromatic protons appear as doublets in δ 7.2–8.1 ppm). The lactam NH proton is observed as a broad singlet near δ 10–12 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 245.6 for C₁₃H₉ClN₂O), while fragmentation patterns reveal stability of the dibenzazepine core .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities by analyzing melting point deviations (expected mp: ~135–138°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-Cl bond length ~1.73 Å) and confirm lactam ring conformation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, aligning experimental vs. theoretical data .
- Statistical Analysis : Apply multivariate regression to identify outliers in published datasets .
Q. How does the chloro substituent influence electronic structure and intermolecular interactions?
- Methodological Answer :
- Electron Density Analysis : Natural Bond Orbital (NBO) calculations reveal electron-withdrawing effects of Cl, reducing aromaticity in the adjacent benzene ring.
- Intermolecular Interactions : Cl participates in halogen bonding (C-Cl⋯O=C), observed in crystal packing via Hirshfeld surface analysis .
- Solubility Studies : LogP values (experimental/computed) quantify hydrophobicity changes induced by Cl substitution .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under acidic (pH 1–3) and basic (pH 10–12) conditions. Pseudo-first-order kinetics model half-life.
- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., ring-opened carboxylic acids) .
- Theoretical Frameworks : Apply Marcus theory to predict protonation/deprotonation rates at lactam and amine sites .
Methodological Design & Theoretical Frameworks
Q. How to design experiments linking this compound’s reactivity to broader theoretical models (e.g., Hammett substituent constants)?
- Methodological Answer :
- Hammett Analysis : Correlate reaction rates (e.g., nucleophilic substitution) with σₚ values of substituents. Use meta/para-substituted analogs to validate linear free-energy relationships .
- Transition State Modeling : Locate TS structures using Gaussian software to visualize Cl’s steric/electronic effects .
Q. What advanced computational tools predict biological interactions without in vivo testing?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., serotonin receptors) using Cl’s electrostatic potential surfaces .
- QSAR Models : Train regression models on bioactivity datasets (IC₅₀ values) to predict ADMET properties .
Data Sources & Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
